4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-9-7-11(17-2)12(8-10(9)13)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUEWABQKPNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCOCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfides, respectively.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted morpholine derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides and sulfides.
Scientific Research Applications
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Physicochemical Properties
Key Observations :
- Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 173°C for 4-[(4-Nitrophenyl)sulfonyl]morpholine) due to stronger intermolecular interactions from polar nitro groups . Ortho-substituted methoxy compounds (e.g., 85–86°C for 2-methoxy) have lower melting points compared to para-substituted analogues (109–110°C), likely due to reduced crystal symmetry .
- Density and pKa : The nitro-substituted derivative has a higher density (1.450 g/cm³) and a strongly acidic pKa (-8.69), reflecting its electron-withdrawing nature .
Biological Activity
4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a morpholine ring and a sulfonyl group, which are common structural motifs in bioactive molecules. The presence of bromine and methoxy substituents on the aromatic ring further enhances its chemical reactivity and biological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.2 g/mol. The compound's structure can be represented as follows:
| Component | Structure |
|---|---|
| Morpholine Ring | Morpholine |
| Sulfonyl Group | -SO₂- |
| Bromine Substituent | -Br |
| Methoxy Group | -OCH₃ |
The biological activity of this compound is largely attributed to its sulfonyl group, which interacts with various proteins and enzymes, potentially inhibiting their function. The bromine atom may enhance binding affinity to biological targets, while the methoxy group could influence the compound's solubility and permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing moderate activity against Bacillus subtilis and Salmonella typhi, while showing no inhibition against Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to further elucidate the compound's efficacy.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate |
| Salmonella typhi | 64 | Moderate |
| Escherichia coli | >128 | No Activity |
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been well-documented, and preliminary studies suggest that this compound may also exhibit similar effects. It is hypothesized that the compound could interfere with cancer cell proliferation through mechanisms involving apoptosis induction or cell cycle arrest. Further research is necessary to validate these claims.
Case Studies
- In Vitro Studies : In a recent study, derivatives of morpholine were synthesized and tested for antibacterial activity, with findings indicating that modifications to the sulfonamide structure can significantly enhance biological activity . This underscores the importance of structural diversity in developing effective antimicrobial agents.
- Mechanistic Insights : Investigations into the interactions between this compound and biological macromolecules have shown potential pathways for its action, including inhibition of key enzymes involved in bacterial metabolism .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine, and what reaction conditions are critical for success?
- Methodology : The synthesis typically involves a nucleophilic substitution or sulfonylation reaction. For example:
- Step 1 : React 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with morpholine in a polar aprotic solvent (e.g., dichloromethane or THF).
- Step 2 : Use a base (e.g., K₂CO₃ or NaOH) to deprotonate morpholine and drive the reaction .
- Key Conditions : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Reaction temperatures between 0–25°C are optimal to balance reactivity and side-product formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the morpholine ring protons (δ 3.5–3.7 ppm for N–CH₂ and δ 2.8–3.0 ppm for O–CH₂) and aromatic protons from the bromo-methoxy-methylphenyl group (δ 6.8–7.5 ppm). The sulfonyl group deshields adjacent protons .
- FT-IR : Confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z corresponding to C₁₂H₁₅BrNO₄S (exact mass: ~356.0) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields or impurities during synthesis?
- Methodology :
- Solvent Screening : Test solvents like DMF or acetonitrile to improve solubility of intermediates.
- Catalyst Exploration : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purity Analysis : Employ HPLC with a C18 column (UV detection at 254 nm) to monitor byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of morpholine) to suppress unreacted sulfonyl chloride .
Q. What strategies resolve contradictions in spectroscopic data when distinguishing structural isomers or tautomers?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, differentiate between para- and meta-substituted aryl groups using NOESY .
- X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., sulfonyl group orientation) using single-crystal diffraction data. Compare experimental bond lengths/angles with DFT-calculated values .
Q. How does computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound's reactivity or bioactivity?
- Methodology :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Prioritize residues like Ser/Thr in ATP-binding pockets for mutagenesis validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
